molecular formula C21H21ClN2O5 B2681298 N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 898457-39-1

N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

Cat. No.: B2681298
CAS No.: 898457-39-1
M. Wt: 416.86
InChI Key: LTHFIZMBCTZMFH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide: is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, a methoxy group, and an isoquinoline moiety

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.

Industry:

    Coatings: The compound can be used in the formulation of coatings with specific properties, such as anti-fog or anti-corrosion.

    Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Chlorination: The chloro group is introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the isoquinoline moiety with the chloro-methoxyphenyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially forming alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity. The pathways involved could include signal transduction pathways, where the compound acts as an inhibitor or activator of specific signaling proteins.

Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]oxy}acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-6-yl]oxy}acetamide

Comparison:

  • Structural Differences: The position of the substituents on the isoquinoline ring can significantly affect the compound’s properties, such as its binding affinity to molecular targets and its reactivity in chemical reactions.
  • Unique Features: The specific positioning of the chloro and methoxy groups in N-(5-chloro-2-methoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide may confer unique properties, such as higher selectivity in binding to certain enzymes or receptors, compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5/c1-27-11-10-24-9-8-15-16(21(24)26)4-3-5-18(15)29-13-20(25)23-17-12-14(22)6-7-19(17)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHFIZMBCTZMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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